1-N,1-N,3-N,3-N-tetraethyladamantane-1,3-dicarboxamide
Description
1-N,1-N,3-N,3-N-tetraethyladamantane-1,3-dicarboxamide is a synthetic organic compound characterized by its adamantane core structure substituted with tetraethyl groups and dicarboxamide functionalities
Properties
IUPAC Name |
1-N,1-N,3-N,3-N-tetraethyladamantane-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O2/c1-5-21(6-2)17(23)19-10-15-9-16(11-19)13-20(12-15,14-19)18(24)22(7-3)8-4/h15-16H,5-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUMQRXWYXDKAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C12CC3CC(C1)CC(C3)(C2)C(=O)N(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N,1-N,3-N,3-N-tetraethyladamantane-1,3-dicarboxamide typically involves the reaction of adamantane derivatives with ethylamine and carboxylic acid derivatives under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents to facilitate the formation of the desired product. Common reaction conditions include temperatures ranging from 50°C to 150°C and reaction times of several hours to days, depending on the specific reagents and conditions used.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
1-N,1-N,3-N,3-N-tetraethyladamantane-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can undergo substitution reactions where one or more of the ethyl groups are replaced by other functional groups, such as halogens or alkyl groups, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Halogenating agents, alkylating agents; varying temperatures and solvents.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amide derivatives, and substituted adamantane compounds, each with distinct chemical and physical properties.
Scientific Research Applications
1-N,1-N,3-N,3-N-tetraethyladamantane-1,3-dicarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-N,1-N,3-N,3-N-tetraethyladamantane-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-N,1-N,3-N,3-N-tetraethylbenzene-1,3-dicarboxamide: Similar structure but with a benzene core instead of adamantane.
N,N,N’,N’-Tetraethylisophthalamide: Another compound with tetraethyl groups and dicarboxamide functionalities but different core structure.
Uniqueness
1-N,1-N,3-N,3-N-tetraethyladamantane-1,3-dicarboxamide is unique due to its adamantane core, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in applications requiring specific structural features and reactivity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
